p-HydroxyLevomilnacipranHydrochloride
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Overview
Description
p-HydroxyLevomilnacipranHydrochloride: is a derivative of Milnacipran, a selective norepinephrine and serotonin reuptake inhibitor. It is primarily used for the management of fibromyalgia . This compound is known for its unique pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-HydroxyLevomilnacipranHydrochloride typically involves the hydroxylation of Levomilnacipran. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (prep-HPLC) are commonly used for the isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: p-HydroxyLevomilnacipranHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common catalysts include palladium on carbon and various acids or bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
p-HydroxyLevomilnacipranHydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its potential use in treating various neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of p-HydroxyLevomilnacipranHydrochloride involves the inhibition of norepinephrine and serotonin reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and pain perception. The compound targets specific transporter proteins and modulates various signaling pathways involved in neurotransmission .
Comparison with Similar Compounds
Milnacipran: The parent compound, also a norepinephrine and serotonin reuptake inhibitor.
Levomilnacipran: An enantiomer of Milnacipran with similar pharmacological properties.
Desvenlafaxine: Another norepinephrine and serotonin reuptake inhibitor used in the treatment of depression .
Uniqueness: p-HydroxyLevomilnacipranHydrochloride is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C15H23ClN2O2 |
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Molecular Weight |
298.81 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-17(4-2)14(19)15(9-12(15)10-16)11-5-7-13(18)8-6-11;/h5-8,12,18H,3-4,9-10,16H2,1-2H3;1H/t12-,15+;/m1./s1 |
InChI Key |
WDWCUHYCUIFUET-YLCXCWDSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=C(C=C2)O.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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